5-(Benzyloxy)-3,4-dichloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-3,4-dichloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of benzyloxy and dichloro substituents on the pyridazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3,4-dichloropyridazine typically involves the reaction of 3,4-dichloropyridazine with benzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dichloro substituents can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted pyridazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Benzyloxy group oxidation leads to benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of dichloro groups results in mono-chlorinated or fully dechlorinated pyridazines.
Substitution: Substitution reactions yield various functionalized pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-3,4-dichloropyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3,4-dichloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the dichloro substituents influence its electronic properties. This compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)indole
- 1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
5-(Benzyloxy)-3,4-dichloropyridazine is unique due to the presence of both benzyloxy and dichloro substituents on the pyridazine ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
1346698-19-8 |
---|---|
Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3,4-dichloro-5-phenylmethoxypyridazine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
OWEKOOIIOJCMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.